5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a heterocyclic compound that features a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary target of this compound is the human glycolate oxidase (hGOX) . Glycolate oxidase is a peroxisomal flavoenzyme that generates glyoxylate, a key intermediate in various metabolic pathways.
Mode of Action
The compound acts as an inhibitor of the human glycolate oxidase. The crystal structure of hGOX in complex with the compound has been determined, revealing that the inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .
Biochemical Pathways
The inhibition of hGOX affects the metabolism of glyoxylate. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . Therefore, the compound’s action on hGOX can influence these downstream effects.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-chlorobenzenethiol with 4-fluoroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like triethylamine or pyridine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification steps may include crystallization, filtration, and recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,4-thiadiazole-3-thiol
- 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Uniqueness
5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS2/c16-9-1-7-12(8-2-9)22-15-13(19-20-23-15)14(21)18-11-5-3-10(17)4-6-11/h1-8H,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZNZTNDGNRJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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